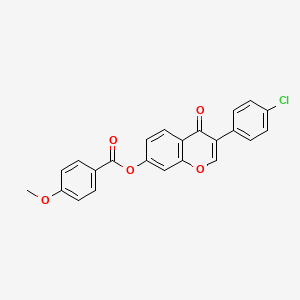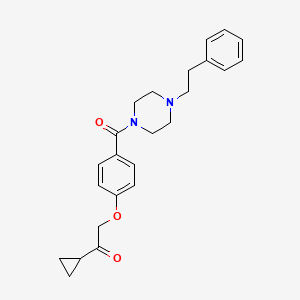
1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use in the development of new drugs due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone involves its interaction with specific receptors in the body. This compound has been found to have a high affinity for certain receptors, which can lead to the activation or inhibition of certain cellular processes. This mechanism of action makes it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone have been studied extensively. This compound has been found to have a significant impact on various cellular processes, including cell growth, proliferation, and apoptosis. It has also been shown to have an effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone in lab experiments is its high affinity for specific receptors in the body. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone in scientific research. One potential direction is the development of new drugs for the treatment of cancer, neurological disorders, and cardiovascular diseases. Another direction is the study of its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone is a promising compound for the development of new drugs. Its unique properties and mechanism of action make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its potential uses and limitations.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone involves the reaction between 4-(4-phenethylpiperazine-1-carbonyl)phenol and 1-cyclopropyl-2-(4-hydroxyphenoxy)ethanone. This reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
Applications De Recherche Scientifique
1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone has been found to have potential use in the development of new drugs. This compound has been shown to have a high affinity for certain receptors in the body, making it a promising candidate for the treatment of various diseases. It has been studied for its potential use in the treatment of cancer, neurological disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-cyclopropyl-2-[4-[4-(2-phenylethyl)piperazine-1-carbonyl]phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-23(20-6-7-20)18-29-22-10-8-21(9-11-22)24(28)26-16-14-25(15-17-26)13-12-19-4-2-1-3-5-19/h1-5,8-11,20H,6-7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHSLAYXJJABGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2873949.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide](/img/structure/B2873950.png)
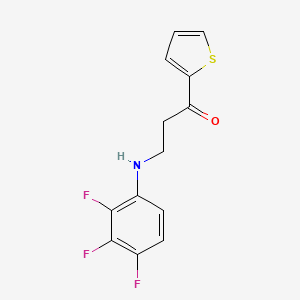
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2873954.png)
![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B2873957.png)

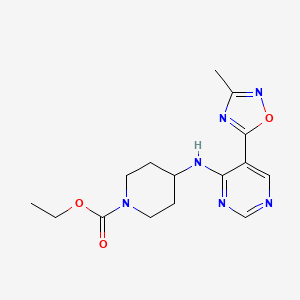
![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)
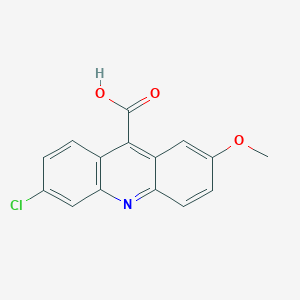
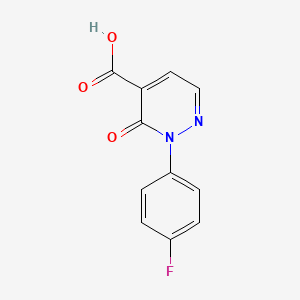
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)
![N'-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2873968.png)
![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2873969.png)
